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Compound of Interest

Compound Name: 2-iodoacetaldehyde

Cat. No.: B1250149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

structure of 2-iodoacetaldehyde. Due to its inherent instability, experimental data for 2-
iodoacetaldehyde is limited. Therefore, this document also includes information on its more

stable derivatives and draws comparisons with structurally related compounds to provide a

thorough understanding of its reactivity and handling considerations.

Chemical and Physical Properties
2-Iodoacetaldehyde is an organic compound with the chemical formula C₂H₃IO.[1] While

extensive experimental data on its physical properties is scarce, likely due to its instability, its

fundamental chemical properties have been calculated and are presented below.

Table 1: Chemical and Physical Properties of 2-Iodoacetaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1250149?utm_src=pdf-interest
https://www.benchchem.com/product/b1250149?utm_src=pdf-body
https://www.benchchem.com/product/b1250149?utm_src=pdf-body
https://www.benchchem.com/product/b1250149?utm_src=pdf-body
https://www.benchchem.com/product/b1250149?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Iodoacetaldehyde
https://www.benchchem.com/product/b1250149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name 2-iodoacetaldehyde [1]

CAS Number 55782-51-9 [1]

Molecular Formula C₂H₃IO [1]

Molecular Weight 169.95 g/mol [1]

Canonical SMILES C(C=O)I [1]

InChI
InChI=1S/C2H3IO/c3-1-2-

4/h2H,1H2
[1]

InChIKey
XQCWOAMYQRDOQY-

UHFFFAOYSA-N
[1]

Computed XLogP3 0.4 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 1 [1]

Exact Mass 169.92286 g/mol [1]

Monoisotopic Mass 169.92286 g/mol [1]

Topological Polar Surface Area 17.1 Å² [1]

Heavy Atom Count 4 [1]

Formal Charge 0 [1]

Note: Most physical properties such as boiling point, melting point, and density are not

experimentally available, suggesting the compound is unstable under standard conditions.

Chemical Structure
The structure of 2-iodoacetaldehyde consists of a two-carbon acetaldehyde backbone with an

iodine atom substituted on the alpha-carbon (the carbon adjacent to the carbonyl group).
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Caption: Ball-and-stick model of 2-iodoacetaldehyde.

The key structural features that dictate its reactivity are the electrophilic carbonyl carbon and

the carbon-iodine bond. The iodine atom is a good leaving group, making the alpha-carbon

susceptible to nucleophilic attack.

Reactivity and Potential Applications
Due to the presence of the α-iodo group, 2-iodoacetaldehyde is expected to be a potent

alkylating agent. This reactivity is analogous to that of other α-halo carbonyl compounds, such

as 2-iodoacetamide, which is widely used in protein chemistry to modify cysteine residues.

The probable mechanism of action involves the nucleophilic attack by a thiol group (from a

cysteine residue) on the α-carbon, leading to the displacement of the iodide ion and the

formation of a stable thioether bond. This makes 2-iodoacetaldehyde a potential tool for

protein labeling, cross-linking, and as an inhibitor of enzymes with critical cysteine residues in

their active sites.
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Proposed Alkylation of Cysteine by 2-Iodoacetaldehyde
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(ICH₂CHO)
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Displacement

Click to download full resolution via product page

Caption: Proposed reaction pathway for cysteine alkylation.

Synthesis and Handling
Synthesis
Direct synthesis and isolation of 2-iodoacetaldehyde are challenging due to its instability. A

common strategy to circumvent this is the synthesis of a more stable precursor, such as an

acetal, which can be hydrolyzed to the aldehyde immediately before use.

A documented synthesis exists for iodoacetaldehyde diethyl acetal. The general workflow for

such a synthesis is outlined below.
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General Synthesis Workflow for Iodoacetaldehyde Diethyl Acetal

Starting Material
(e.g., Vinyl Ether)
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Acetalization
(in Ethanol)

Aqueous Workup
& Purification

Iodoacetaldehyde
Diethyl Acetal

Click to download full resolution via product page

Caption: Synthetic workflow for a stable precursor.

Handling and Safety
Specific safety data for 2-iodoacetaldehyde is not readily available. However, based on the

known hazards of similar compounds like 2-iodoacetamide, it should be handled with extreme

caution. It is predicted to be toxic and corrosive.

Table 2: Inferred Hazards and Precautions for 2-Iodoacetaldehyde
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Hazard Precaution

Toxicity
Avoid inhalation, ingestion, and skin contact.

Handle in a well-ventilated fume hood.

Corrosivity

May cause severe skin burns and eye damage.

Wear appropriate personal protective equipment

(PPE), including gloves, lab coat, and safety

goggles.

Instability

Prone to decomposition. Store in a cool, dark

place, and handle under an inert atmosphere if

possible.

Spectroscopic Characterization (Predicted)
While experimental spectra for 2-iodoacetaldehyde are not available, its expected

spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data for 2-Iodoacetaldehyde

Spectroscopy Predicted Features

¹H NMR

- Aldehydic proton (CHO) signal at ~9-10 ppm

(singlet).- Methylene protons (CH₂) adjacent to

iodine at ~3-4 ppm (doublet, coupled to the

aldehydic proton).

¹³C NMR

- Carbonyl carbon (C=O) signal at ~190-200

ppm.- Alpha-carbon (C-I) signal at a relatively

low field due to the electronegativity of iodine.

IR Spectroscopy

- Strong C=O stretching vibration at ~1720-1740

cm⁻¹.- C-H stretching of the aldehyde group

around 2720 cm⁻¹ and 2820 cm⁻¹.

Conclusion
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2-Iodoacetaldehyde is a reactive molecule with significant potential as an alkylating agent in

chemical biology and drug development. Its inherent instability necessitates careful handling

and often the use of more stable precursors like its acetals. The information compiled in this

guide, based on computed data and analogies to related compounds, provides a foundational

understanding for researchers interested in utilizing the unique chemical properties of this

compound. Further experimental investigation is required to fully characterize its physical and

biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1250149?utm_src=pdf-body
https://www.benchchem.com/product/b1250149?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Iodoacetaldehyde
https://www.benchchem.com/product/b1250149#2-iodoacetaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b1250149#2-iodoacetaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b1250149#2-iodoacetaldehyde-chemical-properties-and-structure
https://www.benchchem.com/product/b1250149#2-iodoacetaldehyde-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1250149?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

